![molecular formula C17H27N3O3 B14462131 N~2~-[4-(Dipropylamino)phenyl]-L-glutamine CAS No. 69753-63-5](/img/structure/B14462131.png)
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine is a chemical compound with the molecular formula C17H27N3O3 It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Dipropylamino)phenyl]-L-glutamine typically involves multiple steps, starting with the preparation of the dipropylamino phenyl intermediate. This intermediate is then reacted with L-glutamine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Dipropylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N2-[4-(Dipropylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The phenyl ring provides a hydrophobic interaction surface, while the L-glutamine moiety can participate in hydrogen bonding and other interactions. These combined effects influence various biochemical pathways, leading to the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-[4-(Dimethylamino)phenyl]-L-glutamine
- N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- N~2~-[4-(Dipropylamino)phenyl]-L-asparagine
Uniqueness
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine stands out due to its specific dipropylamino substitution, which imparts unique chemical and biological properties. Compared to its dimethyl and diethyl analogs, the dipropyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
69753-63-5 |
|---|---|
Molekularformel |
C17H27N3O3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[4-(dipropylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N3O3/c1-3-11-20(12-4-2)14-7-5-13(6-8-14)19-15(17(22)23)9-10-16(18)21/h5-8,15,19H,3-4,9-12H2,1-2H3,(H2,18,21)(H,22,23)/t15-/m0/s1 |
InChI-Schlüssel |
JKJFMYLHCWLRCD-HNNXBMFYSA-N |
Isomerische SMILES |
CCCN(CCC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


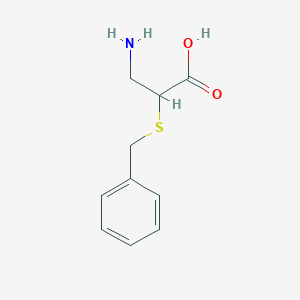
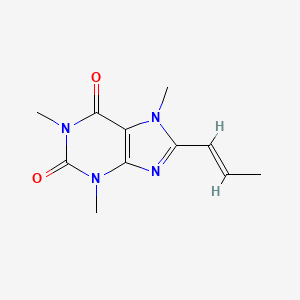

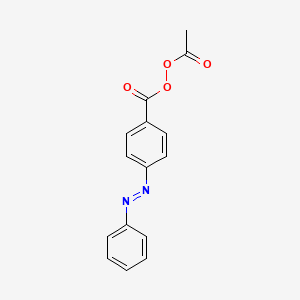
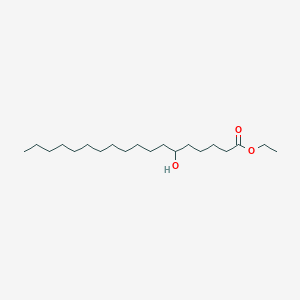
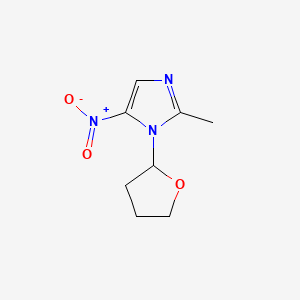
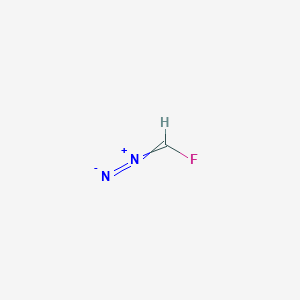

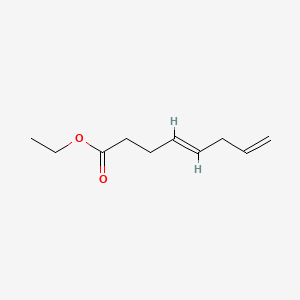
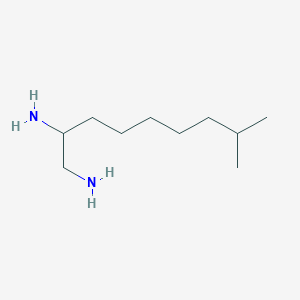

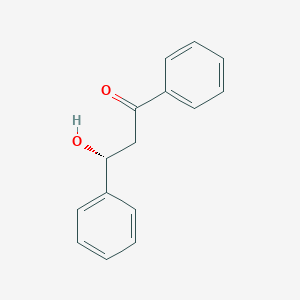
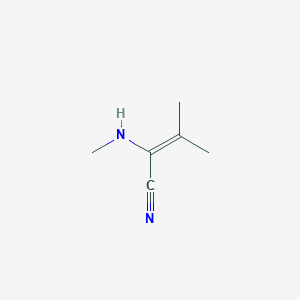
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
